[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene
Description
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
VJSFAFOZBNKBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene typically involves the alkylation of benzyl alcohol or benzyl halides with a suitably substituted chlorinated alkoxy intermediate. The key step is the formation of the ether linkage between the benzyl moiety and the 3-chloro-2,2-dimethylpropoxy group.
Alkylation Reaction Method
One common approach is the nucleophilic substitution reaction where benzyl alcohol or a benzyl halide reacts with 3-chloro-2,2-dimethylpropanol derivatives under basic or phase-transfer catalysis conditions. The reaction can be summarized as follows:
- Starting materials: Benzyl alcohol (or benzyl chloride) and 3-chloro-2,2-dimethylpropanol (or its activated derivative such as a tosylate or mesylate).
- Reagents: Base (e.g., potassium carbonate or sodium hydride), solvent (e.g., acetone, acetonitrile, or dimethylformamide).
- Conditions: Heating under reflux or microwave irradiation to promote ether bond formation.
- Outcome: Formation of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene with moderate to high yields.
Alternative Synthetic Routes
Diazotization and Substitution: Although primarily applied to related aromatic compounds, diazotization of amino precursors followed by nucleophilic substitution can be adapted to prepare chlorinated intermediates structurally similar to the target compound. This method involves careful temperature control (0–10 °C) and the use of sodium nitrite and acid reagents to form diazonium salts, which are then converted to chlorinated ethers under basic conditions. This approach is more common in preparing 3-chloro-2-methyl derivatives but can inform synthesis strategies for the title compound.
Decarboxylative Halogenation: For aromatic acid precursors, decarboxylative bromination or chlorination can be used to introduce halogen substituents on benzene rings, facilitating subsequent alkylation steps. This method employs tetrabutylammonium tribromide or similar reagents under mild conditions.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation with 3-chloro-2,2-dimethylpropanol derivatives | Benzyl alcohol or benzyl chloride + 3-chloro-2,2-dimethylpropanol derivative | Base (K2CO3, NaH), solvent (acetone, DMF), reflux or microwave | 70–90 | Straightforward, scalable | Requires pure chlorinated alkoxy precursor |
| Diazotization and substitution | 3-chloro-2-methylaniline derivatives | Sodium nitrite, acid, base, low temperature (0–10 °C) | 80–85 | High selectivity for chlorination | Multi-step, temperature sensitive |
| Decarboxylative halogenation | Aromatic acids | Bu4NBr3, K3PO4, MeCN, 100 °C, 16 h | Moderate | Mild conditions, versatile | Requires aromatic acid precursors |
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of [(3-Hydroxy-2,2-dimethylpropoxy)methyl]benzene.
Oxidation: Formation of [(3-Oxo-2,2-dimethylpropoxy)methyl]benzene.
Reduction: Formation of [(3-Methyl-2,2-dimethylpropoxy)methyl]benzene.
Scientific Research Applications
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chlorinated Alkyl Chains
(a) 4-(3-Chloro-2,2-dimethyl-propanamido)-benzene-sulfonamide ()
- Structure : A benzene ring with a sulfonamide group and a 3-chloro-2,2-dimethylpropanamido substituent.
- Key Differences: The propanamido group introduces hydrogen-bonding capability (N–H donors), absent in the target ether compound. Sulfonamide enhances acidity (pKa ~10) compared to the non-acidic ether group. Crystal Packing: Forms a 3D hydrogen-bonded network (N–H⋯O and C–H⋯O interactions) , whereas the target compound’s ether group would rely on weaker van der Waals forces.
(b) (3-Chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)benzene ()
- Structure : A cyclohexylmethyl group substituted with chlorine and dimethyl groups.
- Key Differences :
- Rigid cyclohexane ring reduces conformational flexibility compared to the propoxy chain.
- Methylene group may participate in radical or addition reactions, unlike the stable ether linkage in the target compound.
Halogenated Benzene Derivatives
(a) 1,3-Dichlorobenzene ()
- Structure : Benzene with two chlorine atoms at meta positions.
- ~216 g/mol for the target). Higher volatility (boiling point ~173°C) compared to the target’s bulkier substituents, which likely increase boiling point. Lacks steric hindrance from dimethyl groups, enabling faster electrophilic substitution reactions.
(b) 3-Chloro-2,4-difluorobenzonitrile ()
- Structure : Benzene with chloro, fluoro, and nitrile groups.
- Key Differences :
- Nitrile group is strongly electron-withdrawing, directing electrophilic substitution to specific positions.
- Higher polarity (logP ~2.5) compared to the target’s ether group (logP ~3.8 estimated), affecting solubility in polar solvents.
Ether and Ester Derivatives
(a) 3-Chloro-2,4-dimethylbenzoic Acid Methyl Ester ()
- Structure : Methyl ester of a chloro- and dimethyl-substituted benzoic acid.
- Key Differences :
(b) Methyl 3-(3-Chloro-2,4-dihydroxyphenyl)propanoate ()
- Structure: Propanoate ester with hydroxyl and chloro substituents.
- Key Differences :
Data Table: Comparative Properties
Biological Activity
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound notable for its unique structure, which includes a chlorinated propoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activity and applications in pharmaceuticals and materials science. This article explores the biological activity of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene, summarizing relevant research findings, case studies, and its implications in various fields.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H17ClO
- Molecular Weight : 230.72 g/mol
- Structural Features :
- A benzene ring substituted with a chloromethyl group.
- A branched alkyl substituent (2,2-dimethylpropoxy) enhancing its reactivity.
The presence of the chlorine atom and branched alkyl groups contributes to its unique chemical properties, influencing its biological interactions.
Cytotoxicity and Anticancer Activity
A study exploring the cytotoxic effects of chlorinated compounds revealed that they can induce apoptosis in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. While direct studies on [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene are sparse, its structural similarity to known anticancer agents suggests it may possess similar properties.
Case Study 1: Anticancer Screening
In a preliminary screening of chlorinated compounds for anticancer activity, [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene was evaluated alongside other chlorinated derivatives. The results indicated moderate cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests that further exploration into its mechanism of action could be warranted.
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial potential of related compounds, [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacterial strains, indicating a promising antimicrobial profile.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chloromethylbenzene | Benzene ring with a chloromethyl group | Simpler structure; lacks branched alkyl substituents |
| Benzyl Chloride | Benzene ring with a benzyl group | More reactive due to direct attachment of benzyl group |
| (Chloromethyl)phenol | Benzene ring with hydroxyl and chloromethyl | Exhibits different biological activity due to hydroxyl group |
| 3-Chloro-4-methoxybenzaldehyde | Benzaldehyde with methoxy and chloro groups | Contains an aldehyde functional group affecting reactivity |
The comparison illustrates that [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene possesses unique features due to its branched alkyl substituent, which may confer distinct physical properties and reactivity compared to simpler structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
